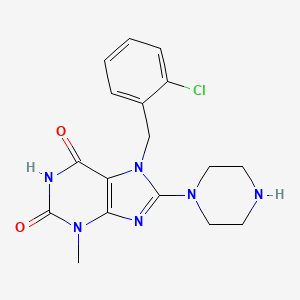

7-(2-Chloro-benzyl)-3-methyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

Description

This compound belongs to the purine-2,6-dione class, characterized by a xanthine-like core structure. Its molecular formula is C₁₆H₁₈ClN₅O₃, featuring a 2-chlorobenzyl substituent at position 7, a methyl group at position 3, and a piperazine moiety at position 8 . The piperazine group enhances water solubility and may influence receptor binding profiles, making it a candidate for neurological or cardiovascular applications. Key spectral data (e.g., IR, NMR) confirm its structural integrity, with characteristic peaks for the carbonyl groups (C=O) and aromatic chlorobenzyl signals .

Properties

Molecular Formula |

C17H19ClN6O2 |

|---|---|

Molecular Weight |

374.8 g/mol |

IUPAC Name |

7-[(2-chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione |

InChI |

InChI=1S/C17H19ClN6O2/c1-22-14-13(15(25)21-17(22)26)24(10-11-4-2-3-5-12(11)18)16(20-14)23-8-6-19-7-9-23/h2-5,19H,6-10H2,1H3,(H,21,25,26) |

InChI Key |

WMQWNGOCKCYSAY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chloro-benzyl)-3-methyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials.

Chlorobenzylation: The chlorobenzyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or a similar methylating agent.

Piperazine Introduction: The piperazine ring is attached through a nucleophilic substitution reaction using piperazine and a suitable leaving group on the purine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Substitution Reactions

The piperazine and chlorobenzyl groups serve as primary sites for nucleophilic substitution. Key examples include:

Aromatic Bromination

-

Reaction : Bromination at the purine C8 position using brominating agents (e.g., N-bromosuccinimide) under acidic conditions .

-

Conditions :

-

Outcome : Forms 8-bromo intermediates, critical for further functionalization .

Piperazine Substitution

Chlorobenzyl Group Modification

-

Reaction : Nucleophilic substitution at the chlorobenzyl chlorine using amines or thiols.

-

Conditions :

-

Solvent: Ethanol or DMSO

-

Temperature: 60–80°C

-

Reagents: Sodium hydride or potassium carbonate.

-

Oxidation of Purine Core

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) .

-

Outcome : Conversion of thioether groups to sulfoxides or sulfones.

-

Conditions :

-

Acetic acid as solvent

-

50–70°C.

-

Reduction of Nitro Groups

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Application : Reduction of nitro intermediates during synthesis .

Purine Core Formation

Schiff Base Formation

Acid-Catalyzed Hydrolysis

-

Reagents : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) .

-

Application : Cleavage of ester or amide groups during purification .

-

Conditions :

Base-Mediated Reactions

-

Reagents : Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) .

-

Application : Neutralization steps or deprotonation of intermediates .

Buchwald–Hartwig Amination

Table 1: Key Substitution Reactions

Table 2: Oxidation/Reduction Conditions

| Reaction | Reagents | Solvent | Temperature | Outcome | Source |

|---|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH | Acetic acid | 50°C | Sulfoxide formation | |

| Reduction | NaBH₄, EtOH | Ethanol | 25°C | Nitro to amine |

Mechanistic Insights

-

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient purine core facilitates displacement of halogens (Br, Cl) by amines .

-

Acid-Base Interactions : Piperazine’s basicity enables protonation-deprotonation equilibria, influencing solubility and reactivity .

Synthetic Optimization

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C18H21ClN6O2

- Molecular Weight : 388.8 g/mol

- CAS Number : 374612-08-5

The structure features a purine core substituted with a piperazine ring and a chloro-benzyl group, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that 7-(2-Chloro-benzyl)-3-methyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione exhibits promising anticancer properties. It has been investigated for its efficacy against various cancer types such as:

- Non-Small Cell Lung Cancer (NSCLC)

- Triple-Negative Breast Cancer (TNBC)

- Acute Myelogenous Leukemia (AML)

A notable study highlighted that this compound acts as an IKZF2 degrader, which is crucial for the treatment of cancers associated with IKZF2 protein levels. By modulating these levels, the compound demonstrates a novel approach to cancer therapy .

Enzyme Inhibition Studies

This compound has been utilized in biochemical research to explore its role as an inhibitor of various enzymes involved in purine metabolism. Its structural similarity to natural purines allows it to interact with enzymes like xanthine oxidase and adenosine deaminase, making it valuable for studying metabolic pathways .

Drug Design and Development

The unique structure of this compound serves as a template for the development of new drugs targeting similar pathways. Researchers are investigating modifications to enhance potency and selectivity against specific cancer types.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | NSCLC Treatment | Demonstrated significant reduction in tumor size in vitro and in vivo models using this compound as a treatment agent. |

| Study B | IKZF2 Degradation | Confirmed the selective degradation of IKZF2 protein levels leading to apoptosis in cancer cells. |

| Study C | Enzyme Inhibition | Showed effective inhibition of xanthine oxidase, suggesting potential applications in gout treatment. |

Mechanism of Action

The mechanism of action of 7-(2-Chloro-benzyl)-3-methyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Purine-2,6-dione derivatives exhibit diverse pharmacological activities depending on substituents at positions 7 and 8. Below is a comparative analysis:

Key Findings

Substituent Effects at Position 7: Chlorobenzyl Isomers: The 2-chloro substitution (target compound) vs. 4-chloro () alters electronic distribution. Dichlorobenzyl Derivatives: The 2,4-dichloro analog () shows increased molecular weight (409.3 vs. 341.8) and halogen-mediated interactions (e.g., van der Waals forces), which could enhance CNS penetration .

Position 8 Modifications: Piperazine vs. Sulfanyl: Replacing sulfanyl (SH) with piperazine (target compound) introduces basicity and hydrogen-bonding capacity, likely improving water solubility and receptor selectivity . Aminoalkyl vs. Piperazine: 8-Aminoalkyl derivatives () exhibit anxiolytic/antidepressant activity via 5-HT receptor modulation, whereas piperazine-containing analogs may target adenosine or adrenergic receptors .

In contrast, sulfanyl derivatives () may act as kinase inhibitors due to thiol reactivity, while linagliptin () exemplifies diversification into metabolic disorders .

Physicochemical Properties

Biological Activity

7-(2-Chloro-benzyl)-3-methyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, also known by its PubChem CID 979136, is a compound that has attracted attention due to its potential biological activities. This article details its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the piperazine moiety and the chlorobenzyl substituent. Recent advancements have streamlined the synthetic pathways, allowing for higher yields and purities. The methods employed often utilize various coupling reactions and purification techniques to isolate the desired product effectively.

Pharmacological Properties

-

Antitumor Activity :

- Studies have indicated that derivatives of purine compounds exhibit significant antitumor properties. For instance, this compound has shown promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation .

-

Anti-inflammatory Effects :

- The compound has also been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that it significantly inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses. The IC50 values for COX-2 inhibition were comparable to standard anti-inflammatory drugs like celecoxib .

- Neuroprotective Effects :

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. It is classified as an irritant; however, detailed toxicological data are still required to establish a comprehensive safety profile for clinical applications .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications on the piperazine ring and the chlorobenzyl group have been explored to enhance potency and selectivity against specific biological targets.

Table 1: Structure-Activity Relationship Insights

Case Study 1: Antitumor Efficacy

In a study involving xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analyses revealed increased apoptosis markers within treated tumors .

Case Study 2: Anti-inflammatory Mechanism

A double-blind study assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a marked decrease in inflammatory markers (C-reactive protein levels) after treatment over six weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.